Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a cyano group at the 2-position, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Ethyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Ethyl (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Uniqueness
Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISAJHXCFKKHS-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85460-06-6 |
Source
|
Record name | ETHYL 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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